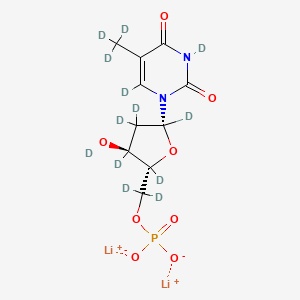
Thymidine 5'-monophosphate-d13 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-monophosphate-d13 (dilithium): is a deuterium-labeled thymidine monophosphate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymidine 5’-monophosphate-d13 (dilithium) is synthesized by incorporating deuterium into thymidine 5’-monophosphate. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pH to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of thymidine 5’-monophosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product. The final compound is then tested for isotopic purity and chemical stability .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine 5’-monophosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert thymidine 5’-monophosphate-d13 back to thymidine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Thymidine 5’-diphosphate, thymidine 5’-triphosphate.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives.
Applications De Recherche Scientifique
Chemistry: Thymidine 5’-monophosphate-d13 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. It helps in understanding the incorporation of nucleotides into DNA and the effects of deuterium labeling on biological processes .
Medicine: The compound is valuable in pharmacokinetic studies to track the distribution and metabolism of thymidine analogs in the body. It aids in the development of new drugs by providing insights into their metabolic pathways .
Industry: In the pharmaceutical industry, thymidine 5’-monophosphate-d13 (dilithium) is used in the development and testing of new drugs. Its stable isotope labeling allows for accurate quantification and analysis of drug candidates .
Mécanisme D'action
Thymidine 5’-monophosphate-d13 (dilithium) exerts its effects by participating in the synthesis of DNA. It is incorporated into the DNA strand during replication, allowing researchers to track and study the process. The deuterium labeling does not significantly alter the compound’s behavior, making it an ideal tracer for studying DNA synthesis and repair .
Molecular Targets and Pathways:
Thymidylate synthase: Catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate.
DNA polymerase: Incorporates thymidine monophosphate into the growing DNA strand.
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate.
Comparaison Avec Des Composés Similaires
Thymidine 5’-monophosphate-15N2,d13 (dilithium): Labeled with both deuterium and nitrogen-15.
Thymidine 5’-monophosphate: The non-labeled version of the compound.
Thymidine 5’-diphosphate: Contains two phosphate groups.
Thymidine 5’-triphosphate: Contains three phosphate groups.
Uniqueness: Thymidine 5’-monophosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a distinct advantage in studying metabolic pathways and drug development processes .
Propriétés
Formule moléculaire |
C10H13Li2N2O8P |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D;;/hD |
Clé InChI |
ZEFACUFFWBFJPP-CRRAQMQRSA-L |
SMILES isomérique |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


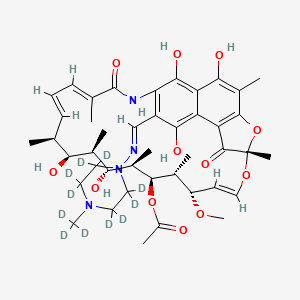
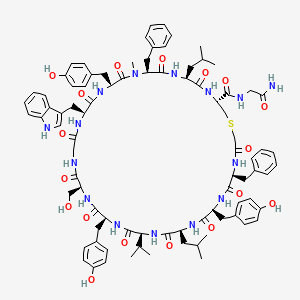
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
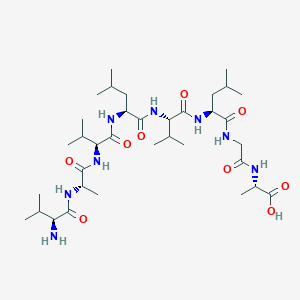
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)

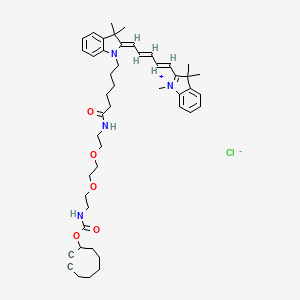
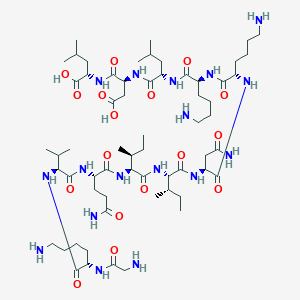

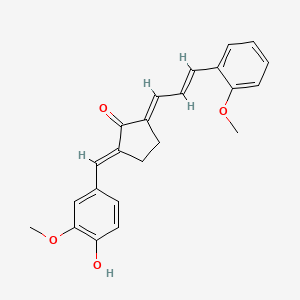
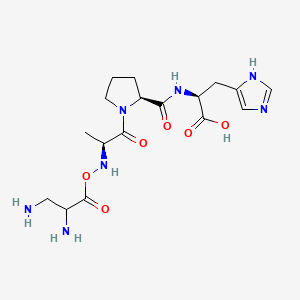
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
